1-Ethyl-4-(4-fluorophenyl)benzene
Description
Properties
CAS No. |
58609-42-0 |
|---|---|
Molecular Formula |
C14H13F |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
1-ethyl-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C14H13F/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 |
InChI Key |
XEZNQQZDLUYHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The ethyl group contributes to hydrophobicity, while the 4-fluorophenyl group introduces electron-withdrawing effects and enhances stability in π-stacking interactions .
- Ethynyl-linked derivatives (e.g., 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene) exhibit higher molecular weights and distinct melting/boiling points due to extended conjugation .
Preparation Methods
Mechanism and General Protocol
The Friedel-Crafts alkylation remains the most widely used method for synthesizing 1-ethyl-4-(4-fluorophenyl)benzene. The reaction involves electrophilic substitution, where an ethyl carbocation (generated from ethyl chloride or bromide) reacts with fluorobenzene in the presence of a Lewis acid catalyst, typically AlCl₃ or AlBr₃.
Key Steps :
-
Carbocation Generation : Ethyl halide reacts with AlCl₃ to form a stable ethyl carbocation.
-
Electrophilic Attack : The carbocation attacks the para position of fluorobenzene, favored due to the electron-withdrawing fluorine’s directing effect.
-
Deprotonation : Regeneration of the aromatic system yields the final product.
Optimization Strategies
-
Catalyst Loading : A molar ratio of 1.8–2.5 mol AlCl₃ per mole of ethyl halide minimizes side reactions while maximizing yield.
-
Temperature Control : Maintaining temperatures below 70°C reduces polyalkylation and meta-substitution byproducts.
-
Solvent Selection : Dichloromethane or 1,2-dichloroethane enhances carbocation stability without participating in side reactions.
Representative Data :
Suzuki-Miyaura Cross-Coupling
Reaction Design
This palladium-catalyzed method couples 4-ethylphenylboronic acid with 1-bromo-4-fluorobenzene, offering superior regiocontrol compared to Friedel-Crafts.
Conditions :
Advantages and Limitations
-
Advantages : Minimal isomerization, compatibility with sensitive functional groups.
-
Limitations : High cost of palladium catalysts and boronic acid precursors.
Performance Metrics :
| Metric | Value |
|---|---|
| Yield | 75–88% |
| Turnover Number (TON) | 450–600 |
Grignard Reagent-Based Alkylation
Synthetic Pathway
4-Fluorophenylmagnesium bromide reacts with ethylbenzene derivatives under anhydrous conditions to install the ethyl group.
Procedure :
-
Grignard Formation : 4-Bromofluorobenzene reacts with magnesium in THF.
-
Nucleophilic Attack : The Grignard reagent attacks ethyl bromide, forming the C–C bond.
-
Work-Up : Hydrolysis with NH₄Cl yields the product.
Critical Parameters :
-
Temperature : –10°C to 0°C to prevent Wurtz coupling.
Yield : 68–78% with 95–97% purity.
Reductive Alkylation of Ketone Intermediates
TiCl₄-Mediated Deoxygenation
A ketone precursor (e.g., 4-(4-fluorophenyl)acetophenone) is reduced using TiCl₄ and ammonia borane (NH₃BH₃) in dichloromethane.
Mechanism :
-
Coordination : TiCl₄ activates the carbonyl oxygen.
-
Hydride Transfer : NH₃BH₃ delivers a hydride, reducing the ketone to a methylene group.
Optimization :
-
Stoichiometry : 1.2 equiv TiCl₄ and 2.0 equiv NH₃BH₃.
Outcomes :
Comparative Analysis of Methods
Cost and Efficiency
| Method | Cost (USD/g) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 0.8–1.2 | 85–92 | 98–99 | High |
| Suzuki-Miyaura | 4.5–6.0 | 75–88 | 99+ | Moderate |
| Grignard Alkylation | 2.0–3.5 | 68–78 | 95–97 | Low |
| Reductive Alkylation | 3.0–4.0 | 90–95 | 99+ | High |
Byproduct Formation
-
Suzuki-Miyaura : <1% homocoupling byproducts.
-
Reductive Alkylation : Negligible due to precise hydride transfer.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethyl-4-(4-fluorophenyl)benzene?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling or ethynylation reactions. For instance, 2-((4-Fluorophenyl)ethynyl)phenol reacts with 1-cinnamylbromide under argon with K₂CO₃ in acetonitrile, yielding derivatives with ~63–79% efficiency after purification . Ethynyl intermediates (e.g., 4-fluorophenylacetylene) are critical precursors, requiring inert conditions to avoid side reactions .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.0–7.5 ppm) and ethyl group protons (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂). ¹³C-NMR confirms sp² carbons (120–140 ppm) and fluorinated aromatic rings .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying trans conformations and intermolecular interactions (e.g., C–H⋯F bonds). Hirshfeld surface analysis quantifies packing interactions, with centroid–centroid distances ≥3.8 Å for π–π stacking .
Advanced Research Questions
Q. How can experimental design address contradictions in reaction pathway mechanisms for derivatives like EPPB?
- Methodological Answer : For compounds such as 1-Ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene (EPPB), conflicting data on ·OH-mediated degradation pathways (alkyl vs. aromatic ring reactions) can be resolved using isotope labeling (e.g., ¹⁸O/²H) and LC-MS/MS to track intermediates. Computational modeling (DFT) further validates proposed mechanisms .
Q. What advanced techniques are used to study photophysical properties for material science applications?
- Methodological Answer :
- UV-Vis/PL Spectroscopy : Measures absorption/emission maxima to assess conjugation effects from ethynyl linkages.
- Cyclic Voltammetry : Determines HOMO/LUMO levels for OLED or photovoltaic potential. Derivatives with trifluoromethoxy or propylcyclohexyl groups show tunable bandgaps .
- Single-Crystal Analysis : Correlates solid-state packing (e.g., herringbone vs. π-stacked arrangements) with charge transport properties .
Q. How can structural derivatives enhance biological activity profiling?
- Methodological Answer :
- SAR Studies : Modifying the ethyl or fluorophenyl groups (e.g., replacing with ethoxy or isothiocyanate) alters interactions with biological targets. For example, 1-ethoxy-4-[2-(4-propylcyclohexyl)phenyl]ethynylbenzene exhibits improved cellular uptake due to lipophilic substituents .
- Docking Simulations : Predict binding affinities to enzymes (e.g., kinases) using AutoDock Vina, validated by in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
